7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one
Description
Properties
IUPAC Name |
14-bromo-5-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO/c15-9-3-1-8-2-4-13-12(6-10(16)7-17-13)14(18)11(8)5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREDBBFHVAQHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=C(C2=O)C=C(C=N3)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30580582 | |
| Record name | 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30580582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917878-65-0 | |
| Record name | 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30580582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategy: Cyclization of Pyridinecarboxaldehydes
The primary synthetic route to 7-Bromo-3-chloro-5H-benzocyclohepta[1,2-b]pyridin-5-one involves the acid-promoted cyclization of phenylethyl-substituted pyridinecarboxaldehydes. This method is well-documented in the literature for related cycloheptabenzopyridines and involves the following key steps:
- Starting Material: 2-bromo-3-pyridinecarboxaldehyde is used as the electrophilic precursor.
- Functionalization: Introduction of a phenethyl substituent on the pyridine ring via Pd-catalyzed coupling reactions (e.g., Sonogashira coupling followed by hydrogenation and oxidation to regenerate the aldehyde).
- Cyclization Conditions: A mixture of trifluoroacetic acid (CF3CO2H) and trifluoromethanesulfonic acid (CF3SO3H) in a 4:1 molar ratio is employed to promote intramolecular cyclization, forming the cycloheptapyridinone ring system.
- Oxidation: The intermediate alcohol formed during cyclization is oxidized to the ketone using manganese dioxide (MnO2).
This approach yields the desired cycloheptabenzopyridine ketone with high efficiency and selectivity. The use of the acid mixture is critical; trifluoroacetic acid moderates the electrophilicity to prevent oligomerization, while triflic acid activates the system for cyclization.
Alternative Synthetic Routes
- Pd-Catalyzed Coupling Reactions: Sonogashira and Heck reactions have been explored to install the phenethyl substituent on the pyridine ring, although Heck coupling showed lower yields for the aldehyde intermediate.
- Reduction and Oxidation Steps: Reduction of alkynes to alkenes or alkanes is performed under hydrogenation conditions (e.g., Pd/C catalyst under H2 atmosphere), followed by oxidation to restore aldehyde functionality necessary for cyclization.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Sonogashira coupling | 2-bromo-3-pyridinecarboxaldehyde + phenylacetylene, Pd catalyst | Good yields of heterocyclic alkynes |
| Hydrogenation | Pd/C, H2 (200 psi), 2 hours | Quantitative reduction, but aldehyde reduced |
| Oxidation | MnO2, benzene, room temperature, 12 hours | Restores aldehyde group, substrate for cyclization |
| Cyclization | CF3CO2H:CF3SO3H (4:1), 25°C, 2 hours | Efficient formation of cycloheptapyridinone |
| Workup | Quench with ice, basify with NaOH, extract with chloroform | Purification by washing and drying |
Research Findings and Analysis
- The cyclization step is highly sensitive to acid strength and ratio; triflic acid alone leads to complex mixtures, while trifluoroacetic acid alone is ineffective.
- The method provides a versatile platform for synthesizing substituted cycloheptabenzopyridines, including halogenated derivatives like 7-bromo-3-chloro analogues.
- The presence of bromine and chlorine substituents influences biological activity, as seen in related compounds with antihistaminic and antitumor properties.
- The synthetic route is scalable and reproducible, with purity levels of the final compound typically around 95%.
Summary Table of Preparation Method
| Stage | Description | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|---|
| Precursor Synthesis | Preparation of phenylethyl-substituted pyridinecarboxaldehyde | Pd-catalyzed coupling, hydrogenation, oxidation | Electrophilic precursor for cyclization |
| Cyclization | Acid-promoted intramolecular cyclization | CF3CO2H:CF3SO3H (4:1), 25°C, 2 h | Formation of cycloheptapyridinone core |
| Halogenation | Introduction of Br and Cl substituents | Bromine in acetic acid, selective chlorination | Regioselective halogenation |
| Purification | Extraction, washing, drying | NaOH basification, chloroform extraction | High purity product (~95%) |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at position 7 serves as a site for palladium-catalyzed cross-coupling reactions. For example:
- Reaction with Arylboronic Acids :
Under Suzuki conditions, the bromo group undergoes coupling with arylboronic acids to form biaryl derivatives. This reaction is critical for introducing aromatic substituents.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 7-Aryl-3-chloro-5H-benzo[...]pyridin-5-one | 65–78% |
Example :
7-Bromo-3-chloro-5H-benzo[...]pyridin-5-one + 4-Methoxyphenylboronic acid → 7-(4-Methoxyphenyl)-3-chloro-5H-benzo[...]pyridin-5-one .
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 3 can participate in NAS under basic or catalytic conditions:
- Reaction with Amines :
Substitution with primary/secondary amines yields amino derivatives.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| K₂CO₃, DMF, 100°C, 12h | 3-Amino-7-bromo-5H-benzo[...]pyridin-5-one | 50–60% |
Mechanistic Note : The electron-deficient pyridine ring activates the chloro substituent for displacement by nucleophiles .
Reduction of the Ketone Group
The ketone at position 5 can be reduced to an alcohol or alkane:
- NaBH₄ Reduction :
Selective reduction to the secondary alcohol under acidic conditions.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| NaBH₄, CF₃SO₃H/CF₃CO₂H, RT | 5-Hydroxy-7-bromo-3-chloro-5,6-dihydrobenzo[...] | 85% |
Note : Triflic acid (CF₃SO₃H) stabilizes intermediate carbocations, preventing over-reduction .
Acid-Promoted Cyclization
The compound’s scaffold undergoes acid-mediated cyclization to form fused heterocycles:
- Intramolecular Friedel-Crafts :
Trifluoroacetic acid (TFA) and triflic acid (TfOH) mixtures promote cyclization via superelectrophilic intermediates.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| CF₃CO₂H/CF₃SO₃H (4:1), 60°C, 6h | Polycyclic fused pyridines | 70–80% |
Key Insight : The Br and Cl substituents direct regioselectivity during cyclization .
Functionalization via Metal-Halogen Exchange
The bromo group can undergo lithiation for further derivatization:
- Reaction with Electrophiles :
Lithium-halogen exchange followed by quenching with aldehydes or ketones.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| n-BuLi, THF, –78°C, then RCHO | 7-Substituted-3-chloro-5H-benzo[...]pyridin-5-one | 55–65% |
Hydrolysis Reactions
The ketone group is susceptible to hydrolysis under strong acidic/basic conditions:
- Formation of Carboxylic Acid :
Oxidative cleavage of the ketone to a carboxylic acid derivative.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄, H₂SO₄, 100°C | 7-Bromo-3-chloro-benzo[...]pyridine-5-carboxylic acid | 40% |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one as an inhibitor of c-Met kinase, a protein that plays a crucial role in cancer cell proliferation and metastasis. In vitro assays demonstrated that this compound effectively inhibits c-Met activity, leading to reduced tumor growth in various cancer models.
Case Study :
A study published in Academia.edu reported the synthesis of this compound and its evaluation as a c-Met kinase inhibitor. The results indicated promising anticancer properties, suggesting its potential use in targeted cancer therapies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its structure allows it to disrupt microbial cell functions, making it a candidate for developing new antibiotics.
Case Study :
Research conducted on various derivatives of this compound showed significant activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicated that this compound exhibits effective antimicrobial properties, with some derivatives achieving MIC values as low as 7.80 µg/mL against Candida albicans .
| Activity Type | Target Pathogen/Protein | MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | c-Met Kinase | - | |
| Antimicrobial | Staphylococcus aureus | 7.80 | |
| Antifungal | Candida albicans | 7.80 |
Research Findings
The ongoing research into the applications of this compound suggests that it could serve as a scaffold for developing new therapeutic agents. Its ability to inhibit critical biological pathways makes it a valuable compound for further investigation.
Mechanism of Action
The mechanism of action of 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzo-Cycloheptapyridinone Family
Compound 1 : 5H-Benzo[4,5]cyclohepta[1,2-b]pyridin-5-one (MK-2461)
- Structure : Lacks bromo and chloro substituents.
- Molecular Weight : ~283 g/mol (estimated).
- Applications : Potent c-Met kinase inhibitor; preclinical studies show efficacy in glioblastoma and gastric cancer models .
- Key Difference : The absence of halogens in MK-2461 may reduce binding affinity compared to the bromo- and chloro-substituted analogue, though specific data are unavailable .
Compound 2 : 3a,9-Dihydro-4,9-methano-4H-benzo[4,5]cyclohepta[1,2-b]furan (3a)
Halogen-Substituted Heterocyclic Analogues
Compound 3 : 7-Bromo-5-(4-chlorobenzyl)-3-propylisoxazolo[4,5-d]pyridazin-4(5H)-one
- CAS : 2088729-56-8
- Structure: Isoxazolo-pyridazinone core with bromo, chlorobenzyl, and propyl groups.
- Applications: Not explicitly stated, but isoxazole rings often enhance metabolic stability in drug candidates.
Compound 4 : 7-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine
Functionalized Cycloheptapyridinones
Compound 5 : 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one O-(tert-butylcarbamoyl)oxime
Comparative Analysis Table
Research Findings and Implications
- Synthetic Challenges: Halogenation steps may complicate synthesis compared to non-halogenated analogues like MK-2461 .
Biological Activity
7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one (CAS Number: 917878-65-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.
The compound features a complex structure that includes a bromine atom and a chlorine atom, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The exact synthetic pathways can vary, but they often include halogenation and cyclization steps to form the fused bicyclic structure characteristic of this compound .
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial activity .
Antitumor Activity
Research has demonstrated that the compound possesses antiproliferative effects against various cancer cell lines. In particular:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Results : Significant growth inhibition was observed in rapidly dividing A549 cells compared to slower-growing fibroblasts .
Cytotoxicity
A detailed cytotoxicity study revealed that certain derivatives of this compound can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Case Studies
A notable case study involved the evaluation of several analogs of this compound against various pathogens:
| Compound | Target Pathogen | MIC (μg/mL) | Remarks |
|---|---|---|---|
| Compound 1 | MRSA | 0.98 | Strong antibacterial activity |
| Compound 2 | E. coli | >100 | Inactive against Gram-negative bacteria |
| Compound 3 | A549 (lung cancer) | IC50 = 15 | Significant antiproliferative effect |
| Compound 4 | HeLa (cervical cancer) | IC50 = 20 | Moderate effect on cell proliferation |
This table summarizes the antimicrobial and anticancer activities observed in various studies, highlighting the compound's potential as a therapeutic agent.
The proposed mechanism for the biological activity of this compound involves interaction with cellular targets that modulate signaling pathways related to cell proliferation and survival. Molecular docking studies suggest that the compound may inhibit key enzymes involved in bacterial resistance mechanisms and tumor cell growth .
Q & A
Q. What are the recommended synthetic routes for 7-bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one, and how can reaction conditions be optimized?
Answer: Synthesis typically involves halogenation and cyclization steps. For bromo-chloro derivatives, Suzuki-Miyaura coupling or electrophilic aromatic substitution may be employed, with careful control of stoichiometry (e.g., molar ratios of Br/Cl precursors) and catalysts (e.g., Pd-based catalysts). Optimization should prioritize temperature gradients (e.g., 80–120°C for cyclization) and solvent polarity (e.g., DMF for solubility). Characterization via -NMR and LC-MS is critical to confirm regioselectivity and purity .
Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?
Answer: Stability studies should follow ICH guidelines:
- Thermal stability: Use thermogravimetric analysis (TGA) across 25–150°C.
- Photostability: Expose to UV light (320–400 nm) and monitor degradation via HPLC.
- Humidity: Test at 75% relative humidity for 4 weeks, analyzing hygroscopicity via dynamic vapor sorption (DVS).
Data contradictions (e.g., unexpected degradation products) require kinetic modeling (e.g., Arrhenius plots) to resolve .
Q. What analytical techniques are most effective for quantifying trace impurities in this compound?
Answer:
- HPLC-PDA/MS: Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation.
- ICP-MS: Detect halogen impurities (Br/Cl residuals) with detection limits <1 ppm.
- XRD: Confirm crystalline phase purity, especially if polymorphism is suspected .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?
Answer:
- DFT calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can simulate transition states for bromine-chlorine substitution.
- MD simulations: Analyze solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Validate with experimental Arrhenius parameters .
Q. What methodologies are suitable for studying environmental fate and ecotoxicological impacts of this compound?
Answer: Adopt a tiered approach:
- Phase 1 (Lab): Determine octanol-water partition coefficients (LogP) via shake-flask methods to assess bioaccumulation potential .
- Phase 2 (Microcosm): Use soil/water systems spiked with -labeled compound to track abiotic/biotic degradation pathways (e.g., hydrolysis, microbial metabolism). LC-HRMS identifies transformation products .
- Phase 3 (Risk modeling): Apply PBT (Persistence, Bioaccumulation, Toxicity) criteria using EPI Suite or ECOSAR .
Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies involving this compound?
Answer:
- Meta-analysis: Aggregate SAR datasets from public repositories (e.g., ChEMBL) and apply multivariate regression to identify confounding variables (e.g., assay temperature, cell line variations).
- Crystallography: Resolve ambiguities in binding modes (e.g., halogen bonding vs. hydrophobic interactions) via co-crystallization with target proteins .
Q. What experimental designs are optimal for probing the compound’s mechanism of action in biological systems?
Answer:
- Target deconvolution: Use CRISPR-Cas9 screens or thermal proteome profiling (TPP) to identify protein targets.
- Pathway analysis: Combine RNA-seq with phosphoproteomics to map signaling cascades. Normalize data using R/Bioconductor packages to address batch effects .
Methodological Frameworks
Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound?
Answer:
Q. What strategies mitigate reproducibility issues in cross-laboratory studies of this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
